molecular formula C17H17N5OS B2422490 (2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034266-11-8

(2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2422490
CAS No.: 2034266-11-8
M. Wt: 339.42
InChI Key: QMUJUKKQWUMOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-16(24-12(2)18-11)17(23)21-8-14(9-21)22-10-15(19-20-22)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUJUKKQWUMOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has garnered attention in recent pharmacological studies due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and triazole moieties. The structural framework allows for various modifications that can enhance its biological efficacy. The thiazole ring is known for its role in numerous bioactive compounds, contributing to the compound's pharmacological potential.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and triazole units. For instance, similar thiazole derivatives have shown significant inhibition of cancer cell proliferation through various mechanisms:

  • Inhibition of CDK9-mediated RNA Polymerase II Transcription : This mechanism reduces the expression of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells .
CompoundCell LineIC50 (µM)
Thiazole Derivative AHeLa0.0692
Thiazole Derivative BMCF-70.0585

2. Antimicrobial Activity

Compounds with thiazole and triazole structures have demonstrated antimicrobial properties against a range of pathogens. The incorporation of phenyl groups into the triazole structure enhances these effects.

3. Anticonvulsant Activity

Research indicates that thiazole-based compounds exhibit anticonvulsant activity in various models. For example, certain derivatives have shown effective doses lower than standard medications like ethosuximide .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : By inhibiting specific kinases involved in cell cycle progression.
  • Induction of Apoptosis : Through modulation of apoptotic pathways and reduction of anti-apoptotic protein levels.

Case Studies

Several case studies have been published that focus on the biological effects of similar compounds:

  • Study on Thiazolidin Derivatives : These compounds were evaluated for their anticancer activity against various cell lines, demonstrating significant cytotoxic effects through apoptosis induction .
  • Triazole Derivatives in Antimicrobial Studies : A series of triazole derivatives were tested against bacterial strains, showing promising results in inhibiting growth .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives, including those similar to the compound , exhibit significant antimicrobial activities. The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes, making it a valuable scaffold for developing new antibiotics. Studies have shown that compounds containing thiazole rings can effectively combat various bacterial strains, including resistant ones .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds with similar structures to (2,4-dimethylthiazol-5-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have demonstrated efficacy in animal models for epilepsy and other seizure disorders. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can enhance anticonvulsant activity .

Anticancer Potential

The compound's structural components suggest potential anticancer applications. Thiazoles and triazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with thiazole rings have shown promise against different cancer cell lines in vitro, indicating their potential as leads in cancer drug development .

General Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Thiazole Ring : Starting from appropriate precursors such as 2-amino-thiophenols and α-halo ketones.
  • Triazole Formation : Utilizing click chemistry methods to form the triazole ring through azide–alkyne cycloadditions.
  • Final Coupling : The final product is obtained by coupling the thiazole and triazole intermediates with an azetidine derivative under suitable reaction conditions.

Case Study: Synthesis of Related Compounds

A notable study synthesized a series of thiazole derivatives and evaluated their biological activities. The authors utilized a combination of microwave-assisted synthesis and traditional heating methods to optimize yields and reaction times . The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures.

Drug Development

The unique combination of thiazole and triazole functionalities in this compound positions it as a candidate for drug development targeting infectious diseases and neurological disorders. Its ability to modulate biological pathways makes it a promising lead compound for further optimization.

Future Research Directions

Ongoing research is necessary to fully elucidate the pharmacological profiles of this compound. Future studies should focus on:

  • In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential.
  • Mechanistic Studies : Investigating the specific biological pathways affected by the compound.
  • Safety Profiles : Conducting toxicity studies to ensure safety for potential clinical use.

Chemical Reactions Analysis

Triazole-Azetidine Core Formation

The 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine moiety is synthesized via click chemistry (azide-alkyne cycloaddition) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions) .

  • Example Protocol :
    A mixture of 3-azidoazetidine and 4-phenylacetylene undergoes Cu(I)-catalyzed cycloaddition to form the triazole ring. For aryl-substituted triazoles, palladium catalysts (e.g., PdCl₂(PPh₃)₂) enable coupling with boronic acids or stannanes .

Reaction ComponentConditionsYieldSource
Triazole ring formationCuSO₄, sodium ascorbate, DMF/H₂O, 25°C, 12 h85–92%
Azetidine functionalizationBOP reagent, triethylamine, CH₂Cl₂, 0°C → RT78%

Thiazole Methanone Linkage

The (2,4-dimethylthiazol-5-yl)methanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution at the azetidine nitrogen .

  • Example Protocol :
    Reaction of 3-(4-phenyltriazol-1-yl)azetidine with 2,4-dimethylthiazole-5-carbonyl chloride in dichloromethane, catalyzed by BOP reagent .

Reaction ComponentConditionsYieldSource
AcylationBOP, Et₃N, CH₂Cl₂, 0°C → RT72%

Azetidine Ring Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., bromoethylamine) in DMF under basic conditions .

  • Oxidation : Susceptible to oxidation at the azetidine N-center using mCPBA, forming N-oxide derivatives.

Triazole Substitutions

  • Electrophilic Aromatic Substitution : Bromination at the triazole’s phenyl group using Br₂/CH₂Cl₂ .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, K₃PO₄, DMF, 110°C) .

Stability and Degradation

The compound exhibits moderate stability in aqueous solutions but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Degradation pathways include:

  • Azetidine Ring Opening : Hydrolysis to form β-amino ketones.

  • Triazole Oxidation : Formation of triazole N-oxides in the presence of H₂O₂.

Biological Interaction Pathways

While direct biological data for this compound is limited, analogous structures (e.g., EvitaChem EVT-2872962) exhibit:

  • Tubulin Polymerization Inhibition : IC₅₀ ≈ 1–2 μM via binding at the colchicine site .

  • CYP450 Interactions : Metabolism mediated by CYP3A4, leading to hydroxylated derivatives.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

  • Route 1 : Refluxing precursors (e.g., substituted benzaldehydes) in absolute ethanol with glacial acetic acid as a catalyst for 4–6 hours under reduced pressure yields intermediates. Purification involves solvent evaporation and recrystallization .
  • Route 2 : Use of triethylamine in ethanol for 6 hours at room temperature facilitates cyclization reactions, with subsequent crystallization from dimethylformamide (DMF) .
  • Key Variables : Solvent polarity (ethanol vs. DMF) and catalyst type (acetic acid vs. triethylamine) significantly impact reaction efficiency. Ethanol favors faster reflux, while DMF improves solubility for complex intermediates.
ConditionYield RangeReference
Ethanol, 4–6 h60–75%
DMF, room temp45–65%

Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • 1H/13C NMR : Resolves azetidine and triazole ring proton environments. For example, azetidine CH2 protons appear as distinct triplets (δ 3.8–4.2 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and triazole C=N vibrations near 1550 cm⁻¹ .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 58.2%, H: 4.8%, N: 20.1% experimental vs. calculated) .

Q. How is biological activity assessed in vitro, and what controls are essential?

Methodological Answer:

  • MTT Assay : Use human cancer cell lines (e.g., HeLa or MCF-7) with 24–48 h incubation. Normalize activity against positive controls (e.g., doxorubicin) and solvent blanks (DMSO < 0.1%) .
  • Dose-Response Curves : IC50 values are calculated using non-linear regression (e.g., GraphPad Prism). Ensure triplicate runs to minimize variability.

Advanced Research Questions

Q. How can researchers resolve spectral contradictions (e.g., tautomerism in NMR)?

Methodological Answer:

  • Variable Temperature (VT) NMR : Conduct experiments at 25°C and 60°C to observe dynamic tautomeric shifts (e.g., triazole NH proton exchange) .
  • Isotopic Labeling : Introduce deuterated solvents (DMSO-d6) to suppress exchange broadening, clarifying azetidine CH2 splitting patterns .

Q. What computational methods predict binding mechanisms and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase domains). The triazole moiety shows π-π stacking with Phe residues in docking poses .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrostatic potential maps, highlighting nucleophilic attack sites on the thiazole ring .

Q. How to design structure-activity relationship (SAR) studies for substituent effects?

Methodological Answer:

  • Analog Synthesis : Replace phenyl groups with electron-withdrawing (NO2) or donating (OCH3) substituents. For example, 4-fluorophenyl analogs increase logP by 0.3 units .
  • Pharmacophore Mapping : Overlay analogs using Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., triazole N2) .

Q. What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life < 30 min suggests rapid clearance .
  • Formulation Optimization : Use PEGylated liposomes to enhance bioavailability. For example, encapsulation efficiency > 85% reduces hepatic first-pass metabolism .

Q. Which crystallization conditions yield high-quality X-ray diffraction crystals?

Methodological Answer:

  • Solvent Systems : Slow evaporation from DMF/EtOH (1:1) at 4°C produces monoclinic crystals (space group P21/c) suitable for X-ray analysis .
  • Cryoprotection : Soak crystals in 20% glycerol before flash-freezing to prevent ice formation during data collection .

Data Contradiction and Validation

Q. How to address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-Solvent Systems : Use 10% β-cyclodextrin in PBS (pH 7.4) to achieve >200 µM solubility. Avoid surfactants (e.g., Tween-80) due to interference in cell viability assays .

Q. What metabolomics approaches predict metabolic stability?

Methodological Answer:

  • LC-HRMS : Track phase I metabolites (e.g., hydroxylation at C5 of thiazole) using human hepatocytes. Data-dependent acquisition (DDA) identifies major fragmentation pathways .
  • In Silico Tools : Use SwissADME to predict CYP3A4/2D6 interactions. High topological polar surface area (>80 Ų) correlates with poor blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.